molecular formula C10H6Cl3N B1341354 2,6-Dichloro-3-(chloromethyl)quinoline CAS No. 948290-83-3

2,6-Dichloro-3-(chloromethyl)quinoline

Cat. No.: B1341354
CAS No.: 948290-83-3
M. Wt: 246.5 g/mol
InChI Key: BFAPZANHIDQHLK-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(chloromethyl)quinoline is a useful research compound. Its molecular formula is C10H6Cl3N and its molecular weight is 246.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N/c11-5-7-3-6-4-8(12)1-2-9(6)14-10(7)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAPZANHIDQHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588977
Record name 2,6-Dichloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948290-83-3
Record name 2,6-Dichloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Halogenated Quinoline Scaffolds in Synthetic Design

Halogenated quinoline (B57606) scaffolds are a cornerstone in the design of new synthetic molecules due to the profound impact of halogen substituents on the chemical and physical properties of the parent quinoline ring. The introduction of halogen atoms, such as chlorine, can significantly alter the electronic nature of the quinoline system, influencing its reactivity and biological activity. nih.gov

In the context of synthetic design, halogen atoms serve several crucial roles:

Modulation of Reactivity: The electron-withdrawing nature of halogens can deactivate the quinoline ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, providing chemists with precise control over reaction pathways.

Introduction of New Functionality: Halogen atoms act as versatile synthetic handles, enabling the introduction of a wide range of other functional groups through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex molecular architectures.

Enhancement of Biological Activity: In medicinal chemistry, the incorporation of halogens can lead to improved pharmacological profiles. This can be attributed to factors such as increased lipophilicity, which can enhance membrane permeability, and the ability to form halogen bonds, which can improve binding affinity to biological targets. nih.gov

The strategic placement of multiple halogen atoms, as seen in 2,6-dichloro-3-(chloromethyl)quinoline, further enhances the synthetic utility of the quinoline scaffold, offering multiple sites for selective functionalization.

Research Trajectory of 2,6 Dichloro 3 Chloromethyl Quinoline As a Central Synthetic Intermediate

De Novo Synthetic Routes to the Quinoline Nucleus Incorporating Chloromethyl Functionality

This approach focuses on building the quinoline core from acyclic precursors, a method that allows for the incorporation of the chloromethyl group from the outset. Various modern synthetic strategies have been developed to achieve this with high efficiency and selectivity.

Exploration of Multicomponent Reaction (MCR) Approaches for Quinoline Ring Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org This approach is particularly valuable for creating diverse molecular structures, such as quinoline derivatives. rsc.org

Several named MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of various quinoline scaffolds. rsc.org For instance, a Conrad–Limpach-like MCR under camphorsulfonic acid catalysis has been used to synthesize 4-acetylquinolines from naphthylamine, an aldehyde, and a β-ketoester. mdpi.com Another example involves the reaction of anilines, aldehydes, and ketones in the presence of a silver triflate catalyst to produce polysubstituted quinolines. nih.gov The use of niobium pentachloride as a promoter in MCRs has also been reported for the synthesis of quinoline derivatives. researchgate.net These MCR-based methods offer high atom economy and the ability to introduce significant structural diversity in a single step. rsc.org

ReactantsCatalyst/PromoterQuinoline ProductReference
Aniline (B41778), Aldehyde, AlkyneMolecular Iodine2,4-Disubstituted quinoline nih.gov
Naphthylamine, Aldehyde, β-ketoesterCamphorsulfonic acid4-Acetylquinoline mdpi.com
Aniline, Aldehyde, KetoneSilver triflatePolysubstituted quinoline nih.gov
Various componentsNiobium PentachlorideSubstituted quinolines researchgate.net

Mechanistic Studies of Oxidative Annulation Strategies in Quinoline Synthesis

Oxidative annulation has become a prominent strategy for quinoline synthesis, often involving C-H bond activation. mdpi.comscilit.com These reactions typically utilize transition metal catalysts, photoredox chemistry, or metal-free protocols to construct the quinoline ring. mdpi.comscilit.com Mechanistic understanding of these processes is crucial for optimizing reaction conditions and expanding their scope.

One proposed mechanism involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. mdpi.com Another approach uses potassium persulfate (K₂S₂O₈) to promote the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as a methine equivalent. organic-chemistry.org The reaction cascade is thought to involve the generation of a sulfenium ion, followed by C-N and C-C bond formations and subsequent cyclization. researchgate.net In some cases, a radical-mediated pathway is proposed, such as the N-bromosuccinimide (NBS)-mediated radical reaction for the synthesis of 3-substituted quinolines. nih.gov This process is believed to start with the visible-light-induced formation of a bromine radical. nih.gov

Facile Cyclization Reactions in the Construction of Chloromethyl Quinolines

Facile cyclization reactions provide a direct route to the quinoline core. An unexpected discovery in this area was the formation of seco-cyclopropyltetrahydroquinolines during a radical 5-exo-trig cyclization. nih.gov Specifically, the reaction of bromoallylic chloride 5a yielded not only the expected indoline (B122111) product but also an equal amount of 7-benzyloxy-N-t-butoxycarbonyl-3-chloro-1,2,3,4-tetrahydrofurano[f]quinoline. nih.gov

Other cyclization strategies include electrophile-induced cyclizations. For example, propargylic arylamines, formed from anilines and haloalkynes, can be treated with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to induce cyclization and form quinolines. nih.gov Similarly, photochemical electrophilic cyclization can be employed to create highly functionalized quinolines. nih.gov A transition-metal-free approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, which proceeds through a C(sp3)-O bond cleavage and the formation of C=N and C=C bonds. frontiersin.org

Application of Advanced Catalytic Systems in Quinoline Assembly

The synthesis of quinolines has been significantly advanced by the development of sophisticated catalytic systems. numberanalytics.com These catalysts enhance reaction efficiency, selectivity, and sustainability. numberanalytics.com

Superacids : Superacids like trifluoromethanesulfonic acid (TFA) or its anhydride (B1165640) (TFAA) have been used as both the reaction medium and catalyst for the synthesis of polysubstituted quinolines from vinylogous imines. mdpi.com

Transition Metal Catalysts : A wide array of transition metals, including palladium, copper, rhodium, ruthenium, cobalt, gold, and nickel, have been employed in quinoline synthesis. mdpi.comnumberanalytics.comrsc.org For example, rhodium catalysts have been used for the regioselective synthesis of quinoline carboxylates through ortho-C–H bond activation. mdpi.com Palladium and copper catalysts are widely used in cross-coupling and cyclization reactions. numberanalytics.com Gold-catalyzed methodologies have also seen significant advancements. rsc.org

Nanocatalysts and MOF-Catalyzed Reactions : Emerging catalytic systems include nanocatalysts and metal-organic frameworks (MOFs), which are often utilized in methodologies like the Friedländer synthesis. nih.govnih.gov These heterogeneous catalysts offer advantages such as easy recovery and recyclability, contributing to more sustainable synthetic processes. numberanalytics.com

Catalyst TypeExample Catalyst/SystemApplication in Quinoline SynthesisReference
SuperacidTrifluoromethanesulfonic acid (TFA)Condensation of aromatic amines with α,β-unsaturated carbonyls mdpi.com
Transition MetalRhodium complexRegioselective synthesis of quinoline carboxylates mdpi.com
Transition MetalPalladium complexAllylic C-H oxidative annulation mdpi.com
Transition MetalGold complex[4+2] annulation of terminal arylynes and nitrones mdpi.com
NanocatalystTitanium-based nanoparticlesGeneral quinoline synthesis nih.gov
MOFMultifunctional MOF-metal nanoparticleTandem catalysis in quinoline synthesis nih.gov

Post-Cyclization Functionalization for Precise Dichlorination and Chloromethylation

This strategy involves the synthesis of a quinoline ring system first, followed by the selective introduction of chloro and chloromethyl groups onto the pre-formed nucleus. This approach is crucial when the desired substitution pattern is not readily accessible through de novo methods.

Regioselective Chlorination Strategies on Pre-formed Quinoline Ring Systems

Achieving regioselectivity in the chlorination of the quinoline ring is a significant synthetic challenge. Various methods have been developed to control the position of halogenation.

One approach utilizes metal amides to direct functionalization. For instance, the use of lithium diisopropylamide (LDA) allows for metalation at the C-3 position of chloro-substituted quinolines. nih.gov In contrast, employing lithium-magnesium or lithium-zinc amides can lead to regioselective functionalization at the C-2 or C-8 positions. nih.gov

Another powerful strategy is remote C-H halogenation. A metal-free protocol has been developed for the regioselective C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acids as the halogen source. rsc.orgrsc.org This method is operationally simple and demonstrates high generality and functional group tolerance. rsc.orgrsc.org For 8-amidoquinolines, an iron(III)-catalyzed regioselective halogenation at the C5 position has been reported to occur in water. mdpi.com

The direct chlorination of a methyl group on the quinoline ring can be achieved using reagents like trichloroisocyanuric acid. A procedure for the synthesis of dichloromethyl-quinoline from quinaldine (B1664567) using this reagent has been described. prepchem.com

Reagent/CatalystPosition of ChlorinationSubstrateReference
Lithium diisopropylamide (LDA)C-3Chloro-substituted quinolines nih.gov
Lithium-magnesium/lithium-zinc amidesC-2 or C-8Chloro-substituted quinolines nih.gov
Trihaloisocyanuric acidC-58-Substituted quinolines rsc.orgrsc.org
Iron(III) nitrateC-58-Amidoquinolines mdpi.com
Trichloroisocyanuric acidDichlorination of methyl groupQuinaldine prepchem.com

Controlled Chloromethylation at Specific Positions of the Quinoline Nucleus

Direct, single-step chloromethylation of a pre-formed quinoline nucleus to achieve substitution specifically at the C-3 position is a significant synthetic challenge. Reactions such as the Blanc chloromethylation, which typically employ formaldehyde (B43269) and hydrogen chloride, are often difficult to control on heterocyclic systems like quinoline. These reactions are prone to a lack of regioselectivity, leading to a mixture of isomers and over-alkylation, which complicates purification and reduces the yield of the desired product. The electronic properties of the quinoline ring system influence the positions susceptible to electrophilic attack, which may not favor the C-3 position, especially in the presence of other directing groups. Consequently, synthetic strategies more commonly favor building the desired substitution pattern through a sequence of more selective reactions.

Conversion of Precursor Functional Groups to Chloromethyl Moieties (e.g., Reduction of Formyl Groups Followed by Chlorination)

A more effective and highly regioselective strategy for the synthesis of this compound involves a multi-step pathway starting from a readily available precursor. This method builds the required functionality onto the quinoline ring system in a controlled manner. The most documented approach begins with the synthesis of 2,6-dichloro-3-formylquinoline, which serves as a key intermediate.

Step 1: Vilsmeier-Haack Formylation

The synthesis of the essential precursor, 2,6-dichloro-3-formylquinoline, is achieved via the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes a substituted acetanilide, specifically 4-chloroacetanilide, which undergoes cyclization and formylation in the presence of the Vilsmeier reagent (a complex of phosphorus oxychloride and N,N-dimethylformamide). chemijournal.comchemijournal.comijsr.net The reaction proceeds by adding phosphorus oxychloride (POCl₃) to the 4-chloroacetanilide in N,N-dimethylformamide (DMF) at low temperatures (0-5°C), followed by heating to facilitate the cyclization, yielding 2,6-dichloro-3-formylquinoline. chemijournal.com

Step 2: Reduction of the Formyl Group

The formyl group of 2,6-dichloro-3-formylquinoline is then reduced to a primary alcohol. This transformation is commonly accomplished using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). nih.gov The aldehyde is dissolved in a suitable solvent, like methanol (B129727) or ethanol (B145695), and NaBH₄ is added. The reaction selectively reduces the aldehyde to a hydroxymethyl group, yielding (2,6-dichloroquinolin-3-yl)methanol. This step is typically efficient and clean, with straightforward workup procedures.

Step 3: Chlorination of the Hydroxymethyl Group

The final step is the conversion of the hydroxymethyl group into the target chloromethyl moiety. This is a standard functional group transformation achieved using a chlorinating agent, most commonly thionyl chloride (SOCl₂). google.com The (2,6-dichloroquinolin-3-yl)methanol is treated with thionyl chloride, often in an inert solvent or neat. The reaction converts the alcohol into the alkyl chloride, this compound, with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. doubtnut.com The presence of a base like pyridine (B92270) can be used to neutralize the HCl produced. doubtnut.com

This three-step sequence provides a reliable and regiochemically precise route to the title compound.

Evaluation of Synthetic Efficiencies and Selectivities

Yield Optimization and Reaction Condition Refinement

For the initial Vilsmeier-Haack reaction, studies have reported yields of 2,6-dichloro-3-formylquinoline in the range of 68-69%. chemijournal.comijsr.net Optimization of this step involves controlling the stoichiometry of the Vilsmeier reagent (POCl₃/DMF) and managing the reaction temperature during both the initial formation of the reagent and the subsequent cyclization. chemijournal.comchemijournal.com An alternative procedure using phosphorus pentachloride (PCl₅) in place of POCl₃ has also been developed, which may offer advantages in yield for certain substrates.

The reduction of the formyl group using sodium borohydride is generally a high-yielding reaction. To maximize efficiency, conditions can be refined by adjusting the solvent, temperature (often performed at room temperature or below), and the molar equivalents of NaBH₄ to ensure complete conversion while minimizing potential side reactions.

Similarly, the chlorination of the resulting alcohol with thionyl chloride is typically efficient. google.com Yields can be optimized by controlling the temperature to prevent degradation and by using an appropriate solvent. The use of a base like pyridine can improve the reaction by scavenging the generated HCl, which might otherwise lead to side reactions. doubtnut.com

Synthetic StepReagentsTypical YieldKey Optimization Parameters
Vilsmeier-Haack Formylation4-chloroacetanilide, POCl₃, DMF68-69% chemijournal.comijsr.netReagent stoichiometry, temperature control
Reduction of Formyl Group2,6-dichloro-3-formylquinoline, NaBH₄Generally highSolvent choice, temperature, molar equivalents of NaBH₄
Chlorination of Alcohol(2,6-dichloroquinolin-3-yl)methanol, SOCl₂Generally highTemperature control, use of base (e.g., pyridine)

Advanced Reactivity Profiles and Mechanistic Investigations of 2,6 Dichloro 3 Chloromethyl Quinoline

Detailed Investigations of Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group at the C-3 position of 2,6-dichloro-3-(chloromethyl)quinoline serves as a primary site for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse quinoline (B57606) derivatives.

Amination Reactions and Formation of Diverse Quinolinyl Amine Derivatives

The reaction of this compound with various primary and secondary amines is a fundamental transformation for the synthesis of quinolinyl amine derivatives. While direct studies on this specific molecule are not extensively detailed in the reviewed literature, the general reactivity of benzylic halides suggests that these reactions proceed readily. The carbon of the chloromethyl group is electrophilic and susceptible to attack by the lone pair of electrons on the nitrogen atom of the amine.

These reactions typically involve the displacement of the chloride ion by the amine nucleophile, forming a new carbon-nitrogen bond. The reaction conditions can be tuned to control the extent of substitution and prevent potential side reactions, such as over-alkylation of primary amines. The resulting 3-(aminomethyl)-2,6-dichloroquinoline derivatives are valuable scaffolds in medicinal chemistry and materials science.

Table 1: Representative Amination Reactions of Halomethyl-Substituted Aromatics

Amine NucleophileProduct TypePotential Reaction Conditions
Primary AlkylamineSecondary AminePolar aprotic solvent (e.g., DMF, CH3CN), base (e.g., K2CO3, Et3N)
Secondary AlkylamineTertiary AminePolar aprotic solvent (e.g., DMF, CH3CN), base (e.g., K2CO3, Et3N)
Aniline (B41778) DerivativesN-Aryl BenzylaminePolar aprotic solvent (e.g., DMF, CH3CN), base (e.g., K2CO3, Et3N)
Heterocyclic AminesN-Heterocyclic MethylaminePolar aprotic solvent (e.g., DMF, CH3CN), base (e.g., K2CO3, Et3N)

Reactivity with Other Classes of Nucleophiles (e.g., Thiolates, Alkoxides)

Beyond amines, the chloromethyl group of this compound is reactive towards a variety of other nucleophiles, including thiolates and alkoxides. These reactions lead to the formation of thioethers and ethers, respectively, further expanding the molecular diversity accessible from this starting material.

Research has demonstrated that the products of palladium-catalyzed domino reactions involving 2-chloro-3-(chloromethyl)quinolines can be further elaborated through reactions with phenoxide and thiophenoxide. irantypist.com This indicates that the chloromethyl group, or a derivative thereof, retains its electrophilicity and is susceptible to attack by these oxygen- and sulfur-based nucleophiles. irantypist.com The reactions with thiolates and alkoxides are typically carried out under basic conditions to generate the more nucleophilic thiolate or alkoxide anion.

Table 2: Nucleophilic Substitution with Thiolates and Alkoxides

NucleophileReagent ExampleProduct Type
ThiolateSodium thiophenoxide3-(Arylthiomethyl)-2,6-dichloroquinoline
AlkoxideSodium phenoxide3-(Aryloxymethyl)-2,6-dichloroquinoline

Reactivity of the Dichloroquinoline Core

The two chlorine atoms on the quinoline ring of this compound provide additional handles for chemical modification. The reactivity of these positions is governed by the principles of nucleophilic aromatic substitution and modern transition metal-catalyzed cross-coupling and C-H activation reactions.

Scope and Limitations of Nucleophilic Aromatic Substitution on the Halogenated Quinoline Ring

Nucleophilic aromatic substitution (SNAr) on the dichloroquinoline core is a potential pathway for further functionalization. The electron-withdrawing nature of the quinoline nitrogen atom and the chloro substituents activates the ring towards nucleophilic attack. Generally, the C-2 and C-4 positions of the quinoline ring are the most activated towards SNAr. In the case of this compound, the chlorine at the C-2 position is expected to be more susceptible to substitution than the one at the C-6 position.

However, the scope of SNAr reactions can be limited by the reactivity of the nucleophile and the potential for competing reactions, such as substitution at the chloromethyl group. The choice of reaction conditions, including solvent and temperature, is crucial in directing the regioselectivity of the substitution. For instance, in related dichloro- and trichloroquinazoline systems, regioselective substitution has been achieved by carefully controlling the reaction conditions.

Exploration of Palladium-Catalyzed Domino Reactions

Palladium-catalyzed reactions offer a powerful tool for the functionalization of this compound. Specifically, domino reactions that involve multiple bond-forming events in a single pot can rapidly build molecular complexity.

A notable example is the palladium-catalyzed domino Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes. irantypist.com This reaction proceeds through an initial Sonogashira coupling at the C-2 chloro position, followed by an in-situ dimerization. irantypist.com The proposed mechanism involves the oxidative addition of the C-Cl bond to the palladium(0) catalyst, followed by coupling with the alkyne. irantypist.com The resulting intermediate then undergoes a nucleophilic substitution reaction where the nitrogen of one quinoline molecule attacks the chloromethyl group of another, leading to a dimeric quinolinium salt. irantypist.com

Table 3: Palladium-Catalyzed Domino Sonogashira Coupling of a 2-Chloro-3-(chloromethyl)quinoline Derivative

AlkyneCatalyst SystemBaseSolventProductYield
PhenylacetylenePdCl2, PPh3TEACH3CNDimeric quinolinium salt88%

This domino reaction showcases the ability to selectively functionalize the C-2 position while also engaging the chloromethyl group in a subsequent transformation, highlighting the intricate reactivity of this molecule.

Regioselective C-H Activation and Subsequent Functionalization Studies

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions. mdpi.com For the this compound scaffold, several C-H bonds on the quinoline ring are potential sites for activation.

While specific C-H activation studies on this compound are not extensively reported, general principles of C-H activation on quinoline systems can be applied. The regioselectivity of C-H activation is often directed by the inherent electronic properties of the quinoline ring or by the use of directing groups. mdpi.com The nitrogen atom of the quinoline can act as a directing group, often favoring functionalization at the C-8 position. mdpi.com However, the electronic influence of the chloro and chloromethyl substituents would also play a significant role in determining the site of C-H activation. Further research in this area could unlock novel pathways for the synthesis of highly functionalized quinoline derivatives.

Studies on Rearrangement Reactions and Novel Chemical Transformations

While the direct study of rearrangement reactions specifically involving this compound is not extensively documented in publicly available literature, the broader family of quinoline derivatives is known to undergo notable molecular rearrangements. One such example is the Hofmann-Martius photorearrangement, which has been observed in quinoline-protected dialkylanilines. nih.gov This reaction typically involves the light-induced migration of an alkyl group from the nitrogen atom to the aromatic ring. nih.gov Although this specific rearrangement has not been reported for this compound itself, it highlights a potential avenue for future investigation into novel intramolecular transformations within this class of compounds.

The primary reactivity of this compound centers around the high susceptibility of the chloromethyl group at the C3 position to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of novel heterocyclic compounds. For instance, reactions with various nucleophiles can lead to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, thereby expanding the chemical diversity of the quinoline core.

Furthermore, the chloro substituents on the quinoline ring itself can participate in reactions, although they are generally less reactive than the chloromethyl group. Under specific conditions, these ring chlorines can be displaced by potent nucleophiles or be involved in metal-catalyzed cross-coupling reactions, offering another layer of complexity and opportunity for novel transformations.

Recent advancements in synthetic methodologies have also opened up possibilities for the functionalization of the quinoline core through C-H activation. nih.govnih.govconferenceproceedings.international While specific applications to this compound are still emerging, this strategy represents a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds at positions not readily accessible through classical methods.

Mechanistic Elucidation of Key Reactions

The reactivity of this compound is governed by the electronic properties of the quinoline ring system and the nature of its substituents. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents influences the electron density around the ring, impacting its susceptibility to both nucleophilic and electrophilic attack.

Proposed Pathways for Complex Transformations

The nucleophilic substitution at the chloromethyl group is a cornerstone of this compound's reactivity. The generally accepted mechanism for this transformation is a standard SN2 pathway, where a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.

More complex transformations, such as the synthesis of fused heterocyclic systems, can be initiated by this initial nucleophilic substitution. For example, a bifunctional nucleophile could first react at the chloromethyl position, followed by an intramolecular cyclization involving one of the ring chloro substituents or a C-H bond on the quinoline nucleus.

In the context of rearrangement reactions, such as the aforementioned Hofmann-Martius photorearrangement, the proposed mechanism involves the photo-induced heterolytic cleavage of a carbon-nitrogen bond, generating a carbocation and an aniline derivative. These intermediates can then recombine at a different position on the aromatic ring. nih.gov While not directly observed for the title compound, this provides a framework for understanding potential light-induced transformations.

Iron-catalyzed hydroxyalkylation of quinolines under visible light offers another example of a complex transformation with a proposed radical-based mechanism. This process involves the generation of an alkyl radical from a carboxylic acid, which then adds to the protonated quinoline. mdpi.com Subsequent oxidation and hydrolysis yield the final product. mdpi.com

The table below summarizes hypothetical reaction pathways for this compound based on known quinoline chemistry.

Transformation TypeProposed Intermediate(s)Key Mechanistic Steps
Nucleophilic SubstitutionSN2 Transition StateDirect displacement of chloride by a nucleophile.
Fused Heterocycle FormationN-substituted quinolineInitial nucleophilic substitution followed by intramolecular cyclization.
Photorearrangement (Hypothetical)Carbocation and quinoline anionPhoto-induced bond cleavage followed by intermolecular or intramolecular recombination.
Radical Addition (Hypothetical)Quinolinyl radicalRadical generation, addition to the quinoline ring, and subsequent reaction.

Impact of Catalysts and Reaction Conditions on Mechanistic Divergence

Catalysts and reaction conditions play a pivotal role in directing the outcome of reactions involving quinoline derivatives, often leading to mechanistic divergence. The choice of catalyst can selectively activate different parts of the molecule, leading to distinct products.

For instance, in C-H activation reactions, transition metal catalysts such as palladium, rhodium, and copper are commonly employed. nih.gov The specific metal and its ligand sphere can determine the regioselectivity of the functionalization, directing the reaction to a specific C-H bond on the quinoline ring. The reaction conditions, including temperature, solvent, and the presence of additives, can further influence the catalytic cycle and, consequently, the product distribution.

In nucleophilic substitution reactions, the nature of the solvent can significantly impact the reaction rate and mechanism. Polar aprotic solvents, for example, are known to accelerate SN2 reactions. The choice of base is also critical in reactions where deprotonation is a key step, such as in the formation of fused ring systems.

The influence of reaction conditions on selectivity is also evident in iron-catalyzed reactions of quinolines. For example, the use of photocatalytic and acidic conditions can lead to hydroxyalkylation at the C4-position, whereas photocatalytic basic conditions may favor the formation of 2-alkyl quinolines. mdpi.com This highlights how a simple change in pH can modulate the reaction pathway and product selectivity. mdpi.com

The following table outlines the potential influence of catalysts and conditions on the reactivity of this compound.

Catalyst/ConditionPotential ImpactExample Reaction Type
Transition Metal Catalysts (e.g., Pd, Rh, Cu)Can facilitate C-H activation at specific positions, leading to arylation, alkylation, or amination. nih.govC-H Functionalization
Acidic vs. Basic ConditionsCan alter the protonation state of the quinoline nitrogen, influencing its electronic properties and reactivity. Can also affect the nature of the active catalytic species. mdpi.comNucleophilic Substitution, Rearrangements
Photocatalysis (Visible Light)Can initiate reactions through photo-induced electron transfer, leading to radical intermediates and novel transformations. mdpi.comPhotorearrangements, Radical Additions
Solvent PolarityCan influence the rate and mechanism of nucleophilic substitution reactions.Nucleophilic Substitution

Derivatization Strategies and Synthetic Applications of 2,6 Dichloro 3 Chloromethyl Quinoline

Synthesis of Intricate Quinoline-Based Heterocycles Utilizing the Chloromethyl Moiety

The chloromethyl group at the 3-position of the quinoline (B57606) ring is a key handle for the construction of more complex molecular architectures. Its reactivity as an electrophile allows for a variety of cyclization and annulation reactions, leading to the formation of novel fused heterocyclic systems.

Intramolecular and Intermolecular Annulation Reactions to Form Fused Ring Systems

The development of fused heterocyclic systems from 2,6-dichloro-3-(chloromethyl)quinoline is a promising area of research. While direct examples of intramolecular and intermolecular annulation reactions starting from this specific compound are not extensively documented in the reviewed literature, the principles of quinoline chemistry suggest several potential pathways.

Intramolecular Annulation: By introducing a nucleophilic moiety onto a molecule tethered to the chloromethyl group, intramolecular cyclization can be induced. For instance, substitution of the chlorine in the chloromethyl group with a nucleophile that has a second reactive site can set the stage for a subsequent ring-closing reaction onto the quinoline core. This strategy is a common approach for the synthesis of quinolino-fused heterocycles. researchgate.net

Intermolecular Annulation: Intermolecular annulation reactions, such as [4+2] dearomative cycloadditions, have been successfully employed with quinolines to create bridged polycyclic structures. nih.gov Although not specifically demonstrated with this compound, this powerful technique could potentially be applied to generate novel and complex scaffolds.

Construction of Quinoxaline (B1680401) and Other Diverse N-Heterocyclic Frameworks

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. thalesnano.com While a direct reaction of this compound to form a quinoxaline is not a standard transformation, its derivatives can be envisioned as precursors. For example, oxidation of the chloromethyl group to an aldehyde, followed by further transformations, could yield a 1,2-dicarbonyl-substituted quinoline, which could then undergo condensation with an o-phenylenediamine to form a quinolino-quinoxaline system.

Furthermore, the chloromethyl group can be utilized to build other N-heterocyclic frameworks. Reaction with various nucleophiles containing nitrogen atoms can lead to the formation of diverse heterocyclic rings fused to or substituted on the quinoline core.

Generation of Organometallic Reagents (e.g., Organozinc Reagents) for Further Elaboration

The generation of organometallic reagents from the chloromethyl group of this compound opens up a wide array of possibilities for carbon-carbon bond formation. Organozinc reagents, in particular, are valuable intermediates in cross-coupling reactions due to their high functional group tolerance. nih.govnih.gov

The preparation of an organozinc reagent from this compound would likely involve the reaction of the chloromethyl group with activated zinc metal. The resulting (2,6-dichloroquinolin-3-yl)methylzinc halide could then be used in Negishi cross-coupling reactions with various aryl or vinyl halides to introduce new substituents at the 3-position. nih.gov This strategy allows for the precise and efficient construction of complex molecules.

Exploiting the Compound in Palladium-Catalyzed Cross-Coupling Reactions and Beyond

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The two chloro substituents on the quinoline ring of this compound at positions 2 and 6 provide opportunities for selective C-C bond formation through well-established methodologies like the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. studfile.net The reactivity of the two chloro substituents in this compound in such reactions is expected to differ, allowing for potential regioselective functionalization. In related systems, such as 2,6-dichloroquinoxaline, site-selective Suzuki-Miyaura cross-coupling has been achieved, with the selectivity being controlled by electronic parameters. researchgate.net

It is anticipated that the chlorine at the 2-position of the quinoline ring is more activated towards oxidative addition to the palladium(0) catalyst due to the electron-withdrawing effect of the adjacent nitrogen atom. This would allow for the selective coupling of an aryl or vinyl boronic acid at this position. Subsequent modification of the reaction conditions could then enable a second coupling at the less reactive 6-position.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Dichloroheteroaromatics

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄n-Butanol100
Pd₂(dba)₃XPhosK₃PO₄n-Butanol100
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O80

This table presents generally effective conditions for Suzuki-Miyaura couplings of heteroaryl chlorides, which could be adapted for this compound.

Sonogashira Coupling Reactions with Terminal Alkynes

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a highly efficient method for the synthesis of substituted alkynes. wikipedia.org Research on 2-chloro-3-(chloromethyl)quinolines has demonstrated their successful participation in a domino Sonogashira coupling reaction. irantypist.com

In a notable study, various 2-chloro-3-(chloromethyl)quinolines were reacted with terminal alkynes in the presence of a palladium catalyst. irantypist.com This reaction proceeded via an initial Sonogashira coupling at the 2-position, followed by an in-situ dimerization to yield novel quinolinium salts in good to high yields. irantypist.com The reaction conditions were optimized, with PdCl₂, PPh₃, and TEA in acetonitrile (B52724) under a nitrogen atmosphere at 80 °C proving to be highly effective. irantypist.com

Table 2: Domino Sonogashira Coupling and Dimerization of 2-Chloro-3-(chloromethyl)quinolines with Terminal Alkynes

Quinoline DerivativeAlkyneProductYield (%)
2-chloro-3-(chloromethyl)-8-methylquinolinePhenylacetyleneDimeric quinolinium salt88
2-chloro-3-(chloromethyl)benzo[h]quinolinePhenylacetyleneDimeric quinolinium salt87
2-chloro-3-(chloromethyl)benzo[h]quinolinePropargyl phenoxideDimeric quinolinium salt81

Data sourced from a study on the domino Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines. irantypist.com

The resulting dimeric quinolinium salts are amenable to further synthetic transformations, highlighting the utility of the Sonogashira coupling in generating complex and diverse molecular architectures from this compound and its analogues. irantypist.com

Advanced Oxidative Cross-Coupling Methodologies

Advanced oxidative cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. However, the application of these methodologies specifically to this compound is an area that remains largely underexplored in documented research. The quinoline core itself is a common subject of C-H activation studies, with functionalization typically directed to the C2, C8, or other positions depending on the directing groups and catalytic systems employed. chemijournal.comscbt.com

The inherent electronic properties of the this compound scaffold present unique challenges and opportunities for such transformations. The chlorine atoms at the C2 and C6 positions are strongly electron-withdrawing, which deactivates the quinoline ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution. For oxidative cross-coupling, which often proceeds through mechanisms involving C-H activation, the electronic landscape dictates the regioselectivity. The C4, C5, C7, and C8 positions are potential sites for direct functionalization.

While direct oxidative C-H/C-H coupling involving this compound has not been extensively reported, related palladium-catalyzed cross-coupling reactions on similar scaffolds are known. For instance, domino Sonogashira coupling reactions of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes have been successfully demonstrated. researchgate.net These reactions, while not strictly oxidative couplings in the sense of coupling two C-H bonds, showcase the utility of palladium catalysis in functionalizing the chloro-substituted positions of the quinoline core, providing a pathway to complex molecular architectures. researchgate.netrsc.org Future research may focus on leveraging the existing C-H bonds on the quinoline ring for direct oxidative coupling reactions, which would offer a more atom-economical approach to diversification.

Functional Group Interconversions on the Chloromethyl Group and Dichloroquinoline Ring

The presence of multiple reactive sites—the two chlorine atoms on the aromatic ring and the chloromethyl group at the C3 position—makes this compound a highly versatile building block for chemical synthesis. Functional group interconversions can be selectively performed on these sites to generate a diverse array of derivatives.

Selective Oxidation Reactions (e.g., to Aldehydes or Carboxylic Acids)

The chloromethyl group at the C3 position is amenable to selective oxidation to yield the corresponding aldehyde and carboxylic acid, which are valuable intermediates for further synthetic transformations.

The oxidation to 2,6-dichloroquinoline-3-carboxaldehyde is a key transformation, as the aldehyde functionality opens up a vast landscape of subsequent chemical reactions, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The resulting compound, 2,6-dichloroquinoline-3-carboxaldehyde, is a known and accessible synthetic intermediate. scbt.com While specific methods for the direct oxidation of this compound are not detailed in readily available literature, general methods for the oxidation of benzylic halides, such as the Sommelet reaction or oxidation with reagents like N-oxides or DMSO, could be applicable. The synthesis of related 2-chloroquinoline-3-carbaldehydes is often achieved through Vilsmeier-Haack formylation of the corresponding acetanilides. chemijournal.comijsr.net

Further oxidation of the chloromethyl group leads to the formation of 2,6-dichloroquinoline-3-carboxylic acid. This transformation is particularly significant for creating derivatives with potential biological activity. Research on the structurally similar compound 3,7-dichloro-8-(chloromethyl)quinolone has demonstrated its successful oxidation to the corresponding carboxylic acid, quinclorac, using molecular oxygen in the presence of a multi-component catalyst system (H₃PMo₁₂O₄₀/Ce/Co/Br) in acetic acid. researchgate.net This precedent strongly suggests that a similar catalytic oxidation strategy could be effectively applied to this compound. The resulting carboxylic acid can then serve as a handle for the introduction of amide or ester functionalities.

Table 1: Products of Selective Oxidation of the Chloromethyl Group

Starting Material Product Name Product Structure
This compound 2,6-Dichloroquinoline-3-carboxaldehyde

Esterification and Amidation Reactions for Diversification

The chloromethyl group of this compound is an excellent electrophilic site for nucleophilic substitution reactions (Sₙ2), providing a straightforward route for diversification through esterification and amidation.

Esterification: By reacting this compound with carboxylate salts (e.g., sodium acetate), the corresponding ester derivatives can be synthesized. The benzylic position of the chloromethyl group enhances its reactivity towards nucleophiles. This reaction provides a direct method to link various carboxylic acids to the quinoline scaffold, creating a library of ester-containing compounds.

Amidation: Similarly, primary and secondary amines can act as nucleophiles to displace the chloride of the chloromethyl group, forming the corresponding 3-(aminomethyl)-2,6-dichloroquinoline derivatives. This reaction is a powerful tool for introducing a wide range of amine-containing side chains, which can significantly alter the physicochemical and biological properties of the parent molecule. The high reactivity of the 4-chloro position in 4-chloro-2-methyl-3-nitroquinolines towards amines has been documented, and the benzylic chloride of the chloromethyl group is expected to be even more susceptible to nucleophilic attack. researchgate.net

These nucleophilic substitution reactions on the chloromethyl group are fundamental transformations that enable the rapid generation of diverse molecular structures from a common starting material.

Development of High-Throughput Library Synthesis and Diversification Approaches

The structural features of this compound make it an ideal scaffold for the development of high-throughput library synthesis and diversification strategies. nih.gov Combinatorial chemistry, which allows for the rapid synthesis of a large number of different but structurally related molecules, can effectively utilize this compound as a starting point. nih.gov

The molecule offers at least three distinct points of diversification:

C3-Chloromethyl Group: As discussed previously, this site is highly reactive towards a wide array of nucleophiles (O, N, S-based, etc.), allowing for the parallel synthesis of large libraries of esters, ethers, amines, and thioethers.

C2-Chloro Group: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr) and is also a suitable handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions.

C6-Chloro Group: While less reactive than the C2-chloro substituent, this position can also undergo substitution or cross-coupling under more forcing conditions, allowing for sequential and regioselective functionalization.

This multi-faceted reactivity allows for the design of combinatorial libraries where different building blocks are systematically introduced at each of these positions. For example, a library could be generated by first reacting the chloromethyl group with a set of diverse carboxylic acids, followed by a Suzuki coupling at the C2 position with a range of boronic acids. Such approaches are instrumental in drug discovery and materials science for efficiently exploring chemical space and identifying compounds with desired properties. evitachem.com The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and libraries based on the this compound core could yield novel therapeutic agents. nih.gov

Computational and Theoretical Investigations of 2,6 Dichloro 3 Chloromethyl Quinoline

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. These studies are crucial for understanding a compound's stability and reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE) can be determined. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.

For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to analyze their electronic features. The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, helps identify the electrophilic and nucleophilic sites within the molecule. In substituted quinolines, the positions of electron-withdrawing groups, such as chlorine, significantly influence the electronic distribution and reactive nature of the quinoline core.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Related Quinoline Derivative (5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde)

Property Value
HOMO Energy -6.8 eV
LUMO Energy -3.2 eV
Energy Gap (ΔE) 3.6 eV

Data is illustrative and based on a related compound to demonstrate the type of information obtained from DFT studies.

Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanistic Insights

Quantum chemical calculations are indispensable for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. These methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for the ab initio prediction of the most favorable reaction routes.

For 2,6-dichloro-3-(chloromethyl)quinoline, a key reaction of interest would be the nucleophilic substitution at the chloromethyl group (-CH₂Cl). This benzylic-like chloride is expected to be susceptible to displacement by various nucleophiles. Quantum chemical calculations could be used to model this Sₙ2 or Sₙ1 type reaction. The calculations would involve:

Geometry optimization of the reactant, nucleophile, transition state, and product.

Frequency calculations to confirm that the transition state has a single imaginary frequency corresponding to the reaction coordinate.

Calculation of the activation energy barrier , which provides insight into the reaction kinetics.

By comparing the energy profiles of competing reaction pathways, theoretical calculations can predict the likely outcome of a reaction under specific conditions. While no specific reaction pathway studies for this compound have been published, the methodologies are well-established for providing such mechanistic insights.

Theoretical Prediction of Spectroscopic Characteristics (e.g., NMR, IR) to Aid Structural Assignment

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which can be used to confirm or assign experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. The calculated frequencies are often scaled by a factor to improve agreement with experimental data. For quinoline derivatives, DFT calculations can accurately predict the vibrational modes associated with C-H, C=C, C=N, and C-Cl stretching and bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical predictions are valuable for assigning peaks in experimental spectra, especially for complex molecules.

Although experimental and calculated spectra for this compound are not available, studies on other substituted quinolines have shown excellent correlation between theoretical and experimental data.

Table 2: Example of Calculated vs. Experimental ¹H NMR Chemical Shifts for a Quinoline Derivative

Proton Calculated δ (ppm) Experimental δ (ppm)
H-2 8.12 8.10
H-4 7.45 7.42
H-5 7.78 7.75

Data is for a representative quinoline derivative to illustrate the accuracy of theoretical predictions and is not for this compound.

Table 3: Example of Calculated vs. Experimental IR Frequencies for a Dichloro-substituted Pyranoquinoline Derivative

Vibrational Mode Calculated (cm⁻¹) Experimental (cm⁻¹)
C=O Stretch 1725 1730
Aromatic C=C Stretch 1610 1615
C-Cl Stretch 780 785

This data is for 3,4-Dichloro-6-Ethyl-6H-Pyrano[3,2-c]Quinoline-2,5-Dione and serves as an example of the method's application.

Conformational Analysis and Investigations of Intermolecular Interactions in Condensed Phases

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. For this compound, the primary source of conformational flexibility is the rotation of the chloromethyl group around the C3-C(H₂)Cl single bond.

Quantum chemical calculations can be used to perform a potential energy scan by systematically rotating this dihedral angle and calculating the energy at each step. This allows for the identification of the lowest energy (most stable) conformers.

In the condensed phase (solid or liquid), intermolecular interactions play a significant role in determining the preferred conformation and packing. These interactions can be modeled computationally. For instance, in the solid state, crystal structure prediction methods can be used to identify likely packing arrangements. Non-covalent interactions, such as halogen bonding (involving the chlorine atoms) and π-π stacking (between the quinoline rings), can be analyzed using techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots. While specific conformational studies on this compound are not documented, the theoretical framework for such investigations is well-developed.

Advanced Methodological Developments in Quinoline Chemistry Facilitated by 2,6 Dichloro 3 Chloromethyl Quinoline Scaffolds

Implementation of Green Chemistry Principles in Synthetic and Derivatization Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline (B57606) derivatives to minimize environmental impact and enhance safety. nih.govrsc.org These principles focus on aspects such as atom economy, the use of safer solvents and reagents, and the reduction of energy consumption. ijpsjournal.com

In the context of reactions involving 2,6-dichloro-3-(chloromethyl)quinoline, green chemistry can be implemented through several strategies. One key area is the choice of solvents. Traditional syntheses often rely on volatile and hazardous organic solvents. The shift towards greener alternatives, such as water, ionic liquids, or even solvent-free conditions, represents a significant advancement. eurekaselect.comresearchgate.net For instance, the synthesis of quinolines has been successfully demonstrated in aqueous media, which is a benign and environmentally friendly solvent. eurekaselect.com Another important principle is atom economy, which maximizes the incorporation of all materials used in the process into the final product. Designing synthetic routes that proceed via addition or condensation reactions with minimal formation of byproducts is crucial.

Furthermore, the use of recyclable catalysts, such as indium(III) chloride, has been shown to be effective in the one-pot synthesis of quinolines, offering an environmentally benign alternative to traditional acid catalysts. The catalyst can be recovered and reused multiple times with only a slight decrease in activity, which aligns with the green chemistry goal of waste reduction.

Table 1: Comparison of Green Chemistry Approaches in Quinoline Synthesis

ParameterTraditional SynthesisGreen Synthesis Approach
Solvent Volatile Organic Solvents (e.g., Toluene, DMF)Water, Ethanol (B145695), Ionic Liquids, Solvent-free
Catalyst Stoichiometric strong acids (e.g., H₂SO₄)Recyclable Lewis acids (e.g., InCl₃), Nanocatalysts
Energy Conventional heating (prolonged reaction times)Microwave irradiation, Ultrasonic irradiation
Atom Economy Often moderate to lowHigh (e.g., addition and multicomponent reactions)
Work-up Often requires extraction with organic solventsSimpler, often filtration and washing with benign solvents

Application of Microwave-Assisted and Solvent-Free Reaction Conditions for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jmpas.comresearchgate.netmdpi.com This technique is particularly beneficial for the synthesis of heterocyclic compounds like quinolines. jmpas.com The application of microwave irradiation to reactions involving this compound can significantly enhance the efficiency of its derivatization. For instance, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a structurally related compound, has been achieved using microwave irradiation, demonstrating the feasibility of this technology for halogenated quinolines. jmpas.com

Solvent-free reaction conditions, often coupled with microwave assistance, represent a further step towards more sustainable chemical processes. researchgate.netresearchgate.net By eliminating the solvent, these methods reduce waste, simplify purification procedures, and can lead to improved reaction kinetics. The Friedländer synthesis of quinolines, a classical method, has been successfully adapted to solvent-free conditions using various catalysts, resulting in high yields and clean reactions. researchgate.netsemanticscholar.orgmdpi.com It is conceivable that derivatization of the chloromethyl group of this compound with various nucleophiles could be efficiently conducted under solvent-free, microwave-assisted conditions.

Table 2: Effect of Microwave Irradiation on Quinoline Synthesis

Reaction TypeConventional HeatingMicrowave Irradiation
Reaction Time Several hours to daysMinutes to a few hours
Yield Often moderateGenerally higher
Side Products More prevalent due to prolonged heatingMinimized due to shorter reaction times
Energy Efficiency LowerHigher due to localized heating

Development and Utilization of Novel Catalytic Systems (e.g., Organocatalysis, Biocatalysis, Metal-Organic Frameworks)

The development of novel catalytic systems is at the forefront of modern organic synthesis, offering new avenues for the efficient and selective functionalization of molecules like this compound.

Organocatalysis , which utilizes small organic molecules as catalysts, has become a third pillar of catalysis alongside metal catalysis and biocatalysis. This approach avoids the use of often toxic and expensive heavy metals. While specific applications to this compound are not yet widely reported, the principles of organocatalysis could be applied to its derivatization, for example, in asymmetric reactions to introduce chirality.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. northumbria.ac.uk Enzymes like monoamine oxidase and horseradish peroxidase have been employed in the synthesis of quinolines and quinolones. northumbria.ac.uk The potential for biocatalytic modification of the this compound scaffold is an exciting area for future research, potentially enabling highly selective transformations that are difficult to achieve with traditional chemical methods.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with high surface areas and tunable properties, making them promising candidates for heterogeneous catalysis. nih.govrsc.orgmdpi.com MOFs can be designed to contain specific active sites, offering high catalytic activity and selectivity. rsc.org Notably, a zinc(II)-based MOF has been developed as a sensor for the pesticide 2,6-dichloro-4-nitroaniline, demonstrating the potential for MOFs to interact with dichlorinated aromatic compounds. rsc.org This suggests that MOFs could be designed to catalyze reactions involving this compound, for instance, by facilitating nucleophilic substitution at the chloromethyl group or by enabling C-H activation on the quinoline ring. The use of MOFs as recyclable heterogeneous catalysts would also align with the principles of green chemistry. nih.gov

Table 3: Overview of Novel Catalytic Systems in Quinoline Chemistry

Catalytic SystemDescriptionPotential Application to this compound
Organocatalysis Use of small, metal-free organic molecules as catalysts.Asymmetric derivatization of the chloromethyl group or the quinoline core.
Biocatalysis Use of enzymes to catalyze reactions.Highly selective and environmentally benign functionalization.
Metal-Organic Frameworks (MOFs) Crystalline porous materials with metal nodes and organic linkers.Heterogeneous catalysis for various transformations, offering recyclability and selectivity.

Future Directions and Emerging Research Avenues for 2,6 Dichloro 3 Chloromethyl Quinoline

Exploration of Unprecedented Reaction Pathways and Discovery of Novel Reagents

Future research will focus on expanding the synthetic utility of 2,6-Dichloro-3-(chloromethyl)quinoline by exploring novel reaction pathways. The presence of the highly reactive chloromethyl group, in addition to the chlorinated quinoline (B57606) core, offers multiple handles for functionalization. A primary area of investigation will be the development of innovative C-H bond functionalization strategies. rsc.org This approach allows for the direct introduction of new functional groups onto the quinoline ring, bypassing the need for pre-functionalized starting materials and thus streamlining synthetic routes. rsc.org

The discovery and application of novel catalytic systems are central to this endeavor. For instance, single-atom iron catalysts have shown exceptional performance in acceptorless dehydrogenative coupling reactions for quinoline synthesis and could be adapted for derivatization. organic-chemistry.org Researchers will likely investigate transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-2 and C-6 positions, while exploring nucleophilic substitution reactions at the chloromethyl group to introduce a wide array of functionalities. The development of reagents that can selectively target one reactive site over the others will be a significant challenge and a key area of focus.

Potential Reaction Type Target Site on Quinoline Core Potential Reagent/Catalyst Class Anticipated Outcome
C-H FunctionalizationBenzene (B151609) ring of quinolineTransition Metal Catalysts (e.g., Pd, Rh, Ru)Direct introduction of aryl, alkyl, or other functional groups.
Cross-CouplingC-2 and C-6 positions (C-Cl bonds)Palladium-based catalysts with specialized ligandsFormation of new C-C, C-N, or C-O bonds.
Nucleophilic SubstitutionChloromethyl group (-CH2Cl)Amines, thiols, alcohols, cyanidesAttachment of diverse side chains.
Radical ReactionsChloromethyl groupPhotoredox or radical initiatorsGeneration of novel carbon-centered radicals for further elaboration.

Design and Development of Highly Efficient and Sustainable Synthesis Protocols

Traditional synthesis methods for quinoline derivatives often involve harsh conditions, such as high temperatures and the use of hazardous chemicals, leading to significant environmental and economic concerns. nih.govresearchgate.net A major future direction is the development of green and sustainable protocols for the synthesis and derivatization of this compound. This paradigm shift emphasizes minimizing waste, reducing energy consumption, and utilizing environmentally benign solvents and catalysts. researchgate.net

Key strategies will include the use of greener solvents like water or ethanol (B145695) and the development of recoverable and reusable catalysts, such as polymer-supported sulphonic acids. researchgate.netasianpubs.org One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, will be crucial for improving efficiency and reducing waste. nih.gov Methodologies like microwave-assisted and ultrasound-assisted synthesis are also expected to gain prominence as they can significantly shorten reaction times and improve yields. nih.gov The overarching goal is to create synthetic pathways that are not only efficient but also adhere to the principles of green chemistry. acs.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of automated systems and continuous flow chemistry is set to revolutionize the synthesis of complex molecules like derivatives of this compound. syrris.com Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and straightforward scalability. ucd.ieresearchgate.net

Future research will involve designing and optimizing multi-step flow processes for the synthesis and subsequent functionalization of this compound. researchgate.net These automated platforms can precisely control parameters such as temperature, pressure, and reaction time, enabling reactions that are difficult or hazardous to perform in batch. syrris.com Furthermore, integrating in-line purification and analysis techniques can create a fully automated "synthesis-to-screening" pipeline. This technology will accelerate the discovery of new derivatives by enabling the rapid generation and testing of compound libraries. syrris.com For example, a flow process could be designed to couple the initial synthesis of the quinoline core with a subsequent telescoped hydrogenation reaction to produce tetrahydroquinoline derivatives. ucd.ievapourtec.com

Advanced Mechanistic Studies Utilizing In-Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is critical for optimizing synthetic protocols and minimizing the formation of unwanted byproducts. Future research will increasingly employ advanced in-situ spectroscopic techniques to monitor reactions involving this compound in real time. Techniques such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to observe the formation of key intermediates and transition states as the reaction progresses. researchgate.net

For example, in-situ FTIR has been successfully used to elucidate the mechanistic pathways in the synthesis of quinolines from aniline (B41778) and propanol, identifying key intermediates like N-phenylpropan-1-imine. researchgate.net Applying these techniques to the synthesis and derivatization of this compound will provide invaluable insights into reaction kinetics and pathways. This data will enable the fine-tuning of reaction conditions to maximize yield and selectivity, leading to more robust and efficient synthetic methods. researchgate.net Photophysical studies could also reveal properties of novel derivatives synthesized via methods like in-situ air oxidation. rsc.org

In-Situ Technique Information Gained Impact on Synthesis
FTIR SpectroscopyIdentification of functional group transformations and reaction intermediates.Optimization of reaction time and temperature; detection of pathway shifts.
Raman SpectroscopyMonitoring of vibrational modes, particularly for reactions in aqueous media.Complements FTIR; useful for characterizing catalyst states and bond formations.
NMR SpectroscopyDetailed structural information on intermediates and products in solution.Unambiguous identification of transient species and measurement of reaction kinetics.

Computational Design and Rational Synthesis of Next-Generation Quinoline Derivatives

The synergy between computational chemistry and synthetic chemistry offers a powerful approach for the rational design of novel molecules with desired properties. In the future, in-silico methods will be instrumental in guiding the synthesis of next-generation derivatives of this compound. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be used to build predictive models that correlate a molecule's structure with its biological activity. mdpi.comresearchgate.net

Molecular docking simulations will be employed to predict how newly designed derivatives bind to biological targets like enzymes or receptors, providing insights into their potential efficacy as therapeutic agents. nih.govnih.gov Furthermore, computational tools can predict absorption, distribution, metabolism, elimination, and toxicity (ADMET) properties, helping to prioritize the synthesis of candidates with favorable drug-like profiles. nih.gov This "design-before-synthesis" approach significantly reduces the time and cost associated with traditional trial-and-error discovery processes, enabling a more focused and efficient search for new high-value compounds. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2,6-dichloro-3-(chloromethyl)quinoline, and how do reaction conditions influence yield?

The synthesis typically involves sequential chlorination and alkylation steps. Key reagents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) for chlorination, followed by chloromethylation using chlorinating agents like chloromethyl methyl ether. For example, refluxing in inert solvents (e.g., dichloromethane) under anhydrous conditions minimizes hydrolysis of reactive intermediates. Yield optimization requires precise temperature control (60–80°C) and stoichiometric excess of chlorinating agents (~1.2–1.5 equivalents) to drive substitution at the 3-position . Comparative studies suggest that using SOCl₂ over PCl₅ reduces side-product formation (e.g., over-chlorination) due to milder acidity .

Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : The chloromethyl group (–CH₂Cl) appears as a singlet at δ 4.5–4.7 ppm, while aromatic protons show splitting patterns consistent with quinoline substitution (e.g., doublets for C2 and C6 chlorines) .
  • ¹³C NMR : The chloromethyl carbon resonates at δ 45–50 ppm, and quaternary carbons adjacent to chlorine atoms appear downfield (δ 140–150 ppm) .
  • X-ray crystallography (if crystals are obtainable) resolves spatial arrangements, as demonstrated in ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate, where weak intramolecular C–H⋯O/N interactions stabilize the structure .

Q. How does the chloromethyl group influence reactivity in substitution reactions?

The chloromethyl group (–CH₂Cl) is a versatile electrophilic site for nucleophilic substitution. For instance:

  • Amine substitution : Primary amines (e.g., methylamine) react under mild conditions (room temperature, DMF) to yield 3-aminomethyl derivatives.
  • Thiol substitution : Thiophenol in basic media (K₂CO₃, THF) replaces chlorine, forming thioether linkages. Kinetic studies show pseudo-first-order dependence on nucleophile concentration, with activation energies ~50–60 kJ/mol .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in further functionalization of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The chloromethyl group’s electron-withdrawing effect increases electrophilicity at C3, while C2 and C6 chlorines direct electrophiles to C4/C8 via resonance. For example, Fukui indices indicate higher electrophilic susceptibility at C4 (0.12) vs. C8 (0.08), aligning with experimental nitration outcomes .

Q. What crystallographic insights explain steric hindrance in derivatives?

Single-crystal X-ray analysis of related quinoline derivatives (e.g., ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate) reveals dihedral angles of ~4° between quinoline rings, with steric clashes between substituents (e.g., methyl groups at C7/C8) limiting rotational freedom. This steric hindrance reduces reactivity in bulky nucleophiles (e.g., tert-butylamine) .

Q. How do conflicting bioactivity data for quinoline derivatives inform SAR studies?

Contradictions arise in antimicrobial assays: Some studies report MIC values of 8 µg/mL against S. aureus for 3-aminomethyl derivatives, while others show no activity. These discrepancies may stem from:

  • Solubility differences : Chloromethyl derivatives with polar groups (e.g., –OH) exhibit better aqueous solubility, enhancing bioavailability .
  • Membrane permeability : LogP values >3.5 (calculated via Crippen’s method) correlate with Gram-negative activity but reduce efficacy against Gram-positive strains due to efflux pumps .

Q. Methodological Recommendations

  • Synthetic Optimization : Use SOCl₂ in DCM at 70°C for chlorination, followed by chloromethylation with ClCH₂OCH₃ (1.3 eq) and AlCl₃ (0.1 eq) .
  • Data Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 260.5 for C₁₁H₈Cl₃N) .
  • Contradiction Resolution : Perform dose-response assays in multiple bacterial strains and solvent systems to isolate bioactivity variables .

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